Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-(3-amino-1-pyrrolidinyl)-9-cyclopropyl-6,8-difluoro-
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Overview
Description
A 65282 is an antibacterial isothiazoloquinolone. It induces considerable DNA breakage mediated by calf thymus topoisomerase II. A 65282 is a potent inhibitor of the P4-unknotting reaction.
Scientific Research Applications
Antibacterial Properties
Isothiazoloquinolone derivatives have been extensively studied for their potent broad-spectrum antibacterial properties. They are particularly effective against clinically important resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA). A key example is the compound 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dione, noted for its strong antistaphylococcal activity against multi-drug-resistant strains (Hashimoto et al., 2007). Additionally, certain isothiazoloquinolone derivatives containing aromatic groups at the 7-position demonstrate lower cytotoxic activity in human cells while maintaining their antibacterial efficacy (Wiles et al., 2006).
Synthesis and Molecular Structure
Significant research has focused on the practical synthesis of isothiazoloquinolone derivatives. Innovative methods free of chromatographic purification, suitable for large-scale synthesis, have been developed. This includes the synthesis of various intermediates and final compounds with established molecular structures using techniques like multinuclear NMR spectroscopy and X-ray crystallography (Hashimoto et al., 2007).
Novel Synthesis Techniques
The research also explores novel synthesis techniques for creating isothiazoloquinolone derivatives. This involves key steps like the regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative, followed by intramolecular nucleophilic displacement cyclization reactions (Chu, 1990). Another approach includes the one-pot formation of 2-phenylthio derivatives of 1,4-dihydro-4-oxo[1,8]naphthyridine-3-carboxylic acid ester and its corresponding quinoline derivative (Chu & Claiborne, 1991).
Structural Modification Impact
Research into the impact of structural modifications at various positions of isothiazoloquinolones has shown that changes can significantly influence their antibacterial and cytotoxic activities. For example, the addition of a methoxy substituent at the C-8 position increases antibacterial activity against MRSA while decreasing cytotoxic activity against human cells (Wang et al., 2007).
properties
CAS RN |
135906-72-8 |
---|---|
Molecular Formula |
C17H16F2N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-9-cyclopropyl-6,8-difluoro-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C17H16F2N4O2S/c18-10-5-9-13(12(19)14(10)22-4-3-7(20)6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h5,7-8H,1-4,6,20H2,(H,21,25) |
InChI Key |
NUOJLJDXSSHQBA-UHFFFAOYSA-N |
SMILES |
C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCC(C5)N)F |
Canonical SMILES |
C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCC(C5)N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 65282; A-65282; A65282 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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